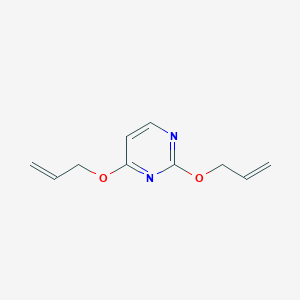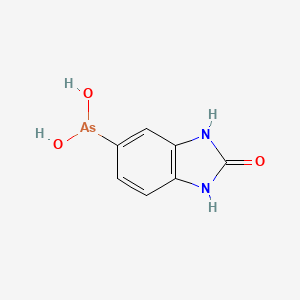
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is a chemical compound with the molecular formula C₇H₇AsN₂O₃. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes an arsonous acid group, making it a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid typically involves the reaction of benzimidazole derivatives with arsenic trioxide under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the arsonous acid group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization and filtration to achieve the required quality standards.
化学反応の分析
Types of Reactions
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trioxide derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
科学的研究の応用
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid involves its interaction with specific molecular targets in biological systems. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications. The compound also affects molecular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a similar structure but without the arsonous acid group.
Arsenic Trioxide: A related compound with different oxidation states of arsenic.
Substituted Benzimidazoles: Compounds with various functional groups attached to the benzimidazole ring.
Uniqueness
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is unique due to the presence of the arsonous acid group, which imparts distinct chemical and biological properties
特性
CAS番号 |
5410-87-7 |
|---|---|
分子式 |
C7H7AsN2O3 |
分子量 |
242.06 g/mol |
IUPAC名 |
(2-oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid |
InChI |
InChI=1S/C7H7AsN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) |
InChIキー |
LLEAOWDOQYQMOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[As](O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


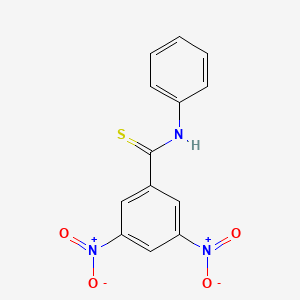
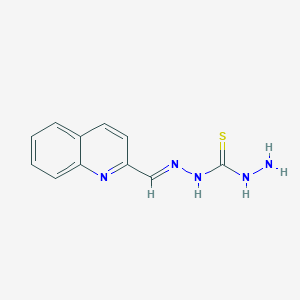
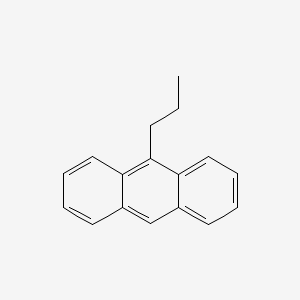

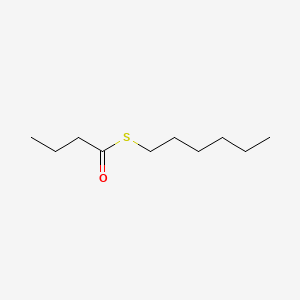


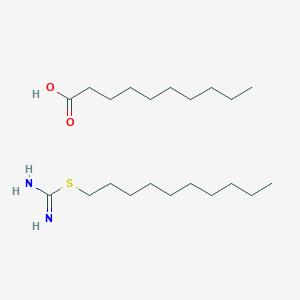
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

